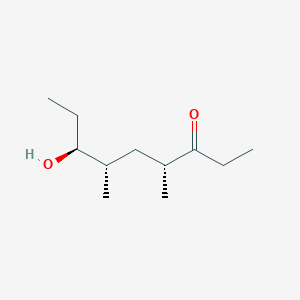
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one is a chemical compound with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol . This compound is known for its role as a sex pheromone in certain insect species, particularly the cigarette beetle, Lasioderma serricorne . It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies.
Preparation Methods
The synthesis of Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one involves several steps, typically starting from commercially available precursors. One common synthetic route includes the use of aldol condensation followed by reduction and selective hydroxylation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels during the synthesis process .
Chemical Reactions Analysis
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines.
Scientific Research Applications
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one has several scientific research applications:
Chemistry: It is used in stereochemical studies to understand the behavior of chiral molecules and their interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for drug development.
Industry: It is used in the formulation of pest control products, particularly for targeting cigarette beetles.
Mechanism of Action
The mechanism of action of Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one involves its interaction with specific receptors in the target organism. In the case of the cigarette beetle, it binds to olfactory receptors, triggering a behavioral response that leads to mating . The molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s stereochemistry plays a crucial role in its activity.
Comparison with Similar Compounds
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one can be compared with other similar compounds, such as:
Serricornin: Another sex pheromone with a similar structure but different stereochemistry, used by the same insect species.
Copaen-4-α-ol: A compound with a similar molecular framework but different functional groups and stereochemistry.
These comparisons highlight the uniqueness of this compound in terms of its specific biological activity and stereochemical properties.
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9+,10-/m0/s1 |
InChI Key |
YEKDTNYNLCQHPV-AEJSXWLSSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)C[C@@H](C)C(=O)CC)O |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















